molecular formula C14H9ClFNO3 B8354760 N-(3'-fluorobenzoyl)-6-chloroanthranilic acid

N-(3'-fluorobenzoyl)-6-chloroanthranilic acid

Cat. No. B8354760
M. Wt: 293.68 g/mol
InChI Key: KPQAITCTXLYZSP-UHFFFAOYSA-N
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Patent
US04363651

Procedure details

15.9 parts of 3-fluorobenzoyl chloride and 10.1 parts of triethylamine are introduced simultaneously, from 2 feeds, into a solution of 17.1 parts of 6-chloroanthranilic acid in 200 parts of methylene chloride at from 25° to 30° C. The reaction mixture is subsequently stirred for 30 minutes, and is extracted once with 1 N hydrochloric acid and then with water. The organic solution is dried and concentrated, giving 29 parts of N-(3'-fluorobenzoyl)-6-chloroanthranilic acid of melting point 216°-219° C.; yield: 98.6% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
17.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].C(N(CC)CC)C.[Cl:18][C:19]1[CH:20]=[CH:21][CH:22]=[C:23]([NH2:28])[C:24]=1[C:25]([OH:27])=[O:26]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:28][C:23]1[C:24](=[C:19]([Cl:18])[CH:20]=[CH:21][CH:22]=1)[C:25]([OH:27])=[O:26])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
17.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=C(C1C(=O)O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted once with 1 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic solution is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C(C(=O)NC=2C(C(=O)O)=C(C=CC2)Cl)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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